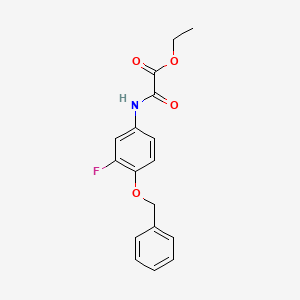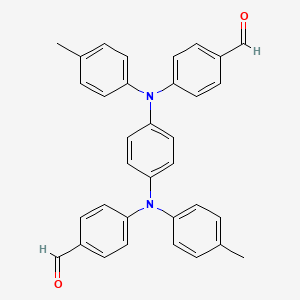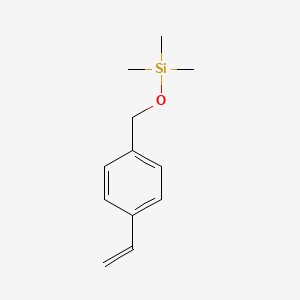
(Vinylbenzyloxy)trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(Vinylbenzyloxy)trimethylsilane” is an organosilicon compound with the molecular formula C12H18OSi and a molecular weight of 206.36 . It appears as a colorless liquid .
Synthesis Analysis
The preparation of (vinylphenoxy) trimethylsilane, which is structurally similar to (vinylbenzyloxy)trimethylsilane, is usually obtained by a silane coupling reaction. A common preparation method involves reacting trimethylsilane with phenol in the presence of hydrochloric acid and introducing ethylene gas for an addition reaction .Molecular Structure Analysis
The molecular structure of (Vinylbenzyloxy)trimethylsilane consists of a vinylbenzyloxy group attached to a trimethylsilane group . The trimethylsilane group consists of three methyl groups bonded to a silicon atom .Chemical Reactions Analysis
Trimethylsilyl groups, like the one in (Vinylbenzyloxy)trimethylsilane, are known to be used as temporary protecting groups during chemical synthesis . They can also make compounds more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry .Physical And Chemical Properties Analysis
(Vinylbenzyloxy)trimethylsilane has a density of 0.96 g/cm3, a boiling point of 56-60°C at 0.15mmHg, and a refractive index of 1.5370 . It is sensitive and reacts slowly with moisture/water . It is soluble in organic solvents such as ethanol, dimethylformamide, and chloroform at room temperature .Wissenschaftliche Forschungsanwendungen
- Organosilanes are often used as silyl protecting groups in organic synthesis . They are used to protect sensitive functional groups during a chemical reaction, and can be removed afterwards to restore the original group .
- The specific methods of application would depend on the particular reaction or synthesis process being carried out .
- The outcomes of using silyl protecting groups can vary widely, but in general, they allow for more complex reactions to be carried out without interfering with sensitive functional groups .
- Organosilanes can also act as reducing agents in certain reactions .
- The specific methods of application would again depend on the particular reaction or synthesis process .
- The outcomes of using organosilanes as reducing agents can vary, but they generally involve the reduction of a more oxidized species .
- Organosilanes are used in cross-coupling reactions, which are a common method for creating carbon-carbon bonds .
- The specific methods of application would depend on the particular cross-coupling reaction .
- The outcomes of these reactions are typically new organic compounds with carbon-carbon bonds .
- Allylsilanes can stabilize α-carbanions and β-carbocations, which are intermediates in many organic reactions .
- The specific methods of application would depend on the particular reaction .
- The outcomes of these reactions can vary, but they generally involve the formation of stable intermediates that can then undergo further reactions .
- Electrophilic substitution of unsaturated silanes involves attack of an electrophile on an allyl - or vinylsilane .
- An allyl or vinyl group is incorporated at the electrophilic center after loss of the silyl group .
- The specific methods of application would depend on the particular reaction .
- The outcomes of these reactions can vary, but they generally involve the formation of new organic compounds .
Silyl Protecting and Derivatisation Reagents
Organosilanes as Reducing Agents
Silanes in Cross-coupling Chemistry
Allylsilanes Used to Stabilize α-Carbanions and β-Carbocations
Electrophilic Substitution of Unsaturated Silanes
Pharmaceutical Testing
Eigenschaften
IUPAC Name |
(4-ethenylphenyl)methoxy-trimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18OSi/c1-5-11-6-8-12(9-7-11)10-13-14(2,3)4/h5-9H,1,10H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRKAVSZHAQJIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCC1=CC=C(C=C1)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18OSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Vinylbenzyloxy)trimethylsilane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

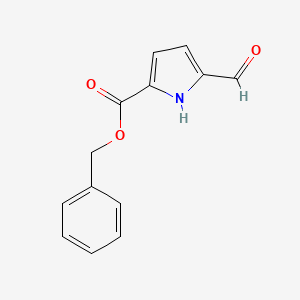
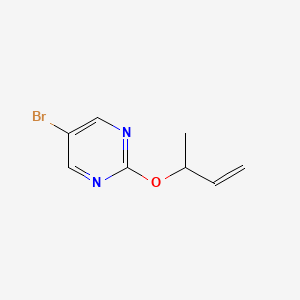
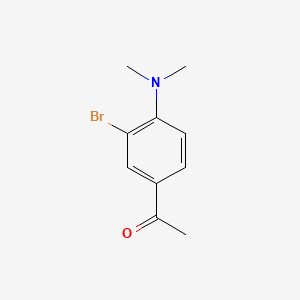
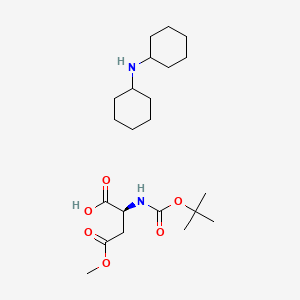


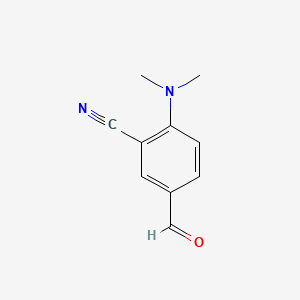
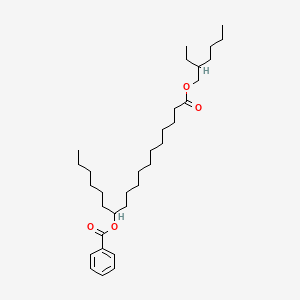
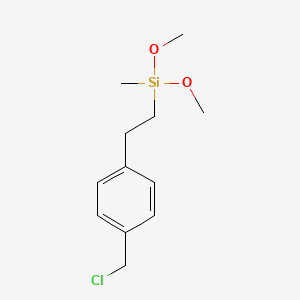
![(2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride](/img/structure/B599547.png)
